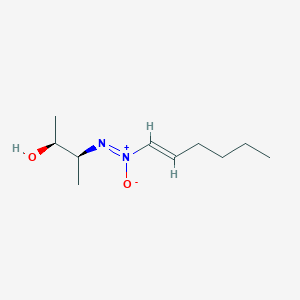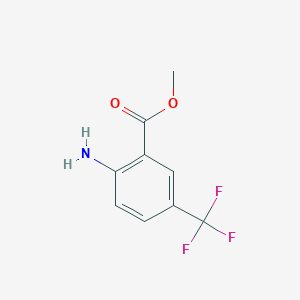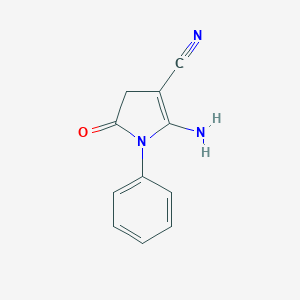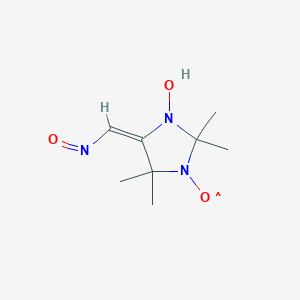
4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl, commonly known as TEMPOL, is a stable nitroxide radical that has been extensively studied for its potential therapeutic applications. It is a potent antioxidant that can scavenge free radicals and protect cells from oxidative stress.
Mecanismo De Acción
The mechanism of action of TEMPOL is primarily attributed to its antioxidant properties. TEMPOL can scavenge free radicals and prevent lipid peroxidation, protein oxidation, and DNA damage. It can also regulate the activity of various signaling pathways, including the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Efectos Bioquímicos Y Fisiológicos
TEMPOL has been shown to have various biochemical and physiological effects, including reducing oxidative stress, improving endothelial function, reducing inflammation, and enhancing tissue repair. It can also improve mitochondrial function and reduce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TEMPOL is its stability and ease of use. It can be easily synthesized and stored for long periods without degradation. It is also relatively safe and non-toxic, making it suitable for use in animal and human studies. However, one of the limitations of TEMPOL is its solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on TEMPOL. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Additionally, the development of novel TEMPOL derivatives with improved solubility and efficacy is an active area of research.
Conclusion:
In conclusion, TEMPOL is a stable nitroxide radical that has significant potential for therapeutic applications. Its antioxidant properties and ability to regulate various signaling pathways make it a promising candidate for the treatment of various diseases. The synthesis of TEMPOL is relatively simple, and its safety and non-toxicity make it suitable for use in animal and human studies. Further research on TEMPOL and its derivatives is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of TEMPOL can be achieved by several methods, including the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with aldehydes, ketones, or nitriles. One of the most commonly used methods is the reaction of TEMPO with p-tolualdehyde in the presence of sodium borohydride. The reaction yields TEMPOL with a high yield and purity.
Aplicaciones Científicas De Investigación
TEMPOL has been extensively studied for its potential therapeutic applications in various fields, including neuroprotection, cardiovascular disease, cancer, and inflammation. In neuroprotection, TEMPOL has been shown to protect neurons from oxidative stress and reduce the severity of traumatic brain injury. In cardiovascular disease, TEMPOL has been shown to improve endothelial function and reduce blood pressure. In cancer, TEMPOL has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy. In inflammation, TEMPOL has been shown to reduce inflammation and improve tissue repair.
Propiedades
InChI |
InChI=1S/C8H14N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13H,1-4H3/b6-5+ |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDCTTSIAAOCCI-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CN=O)N(C(N1[O])(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C\N=O)/N(C(N1[O])(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aldoximino-2,2,5,5-tetramethyl-3-imidazoline3-oxide1-oxyl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

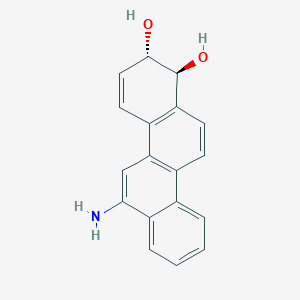
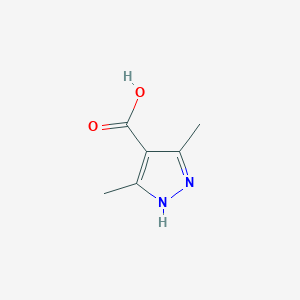
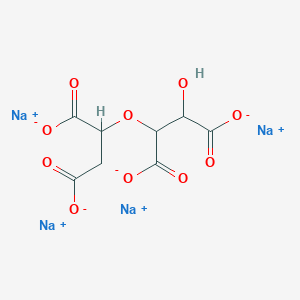
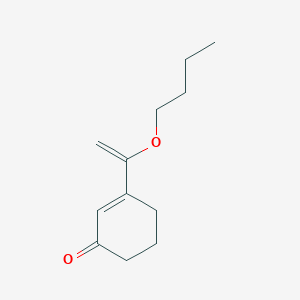
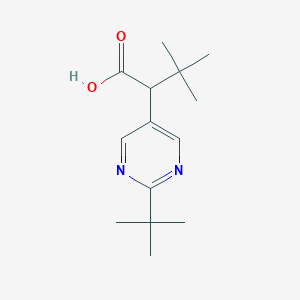

![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)
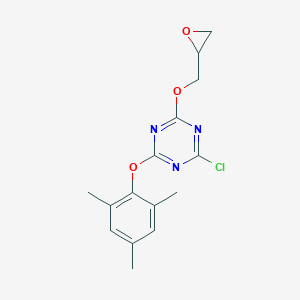
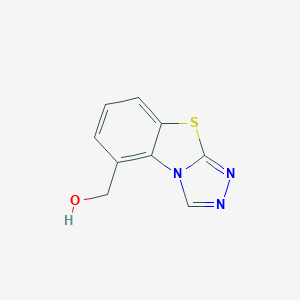
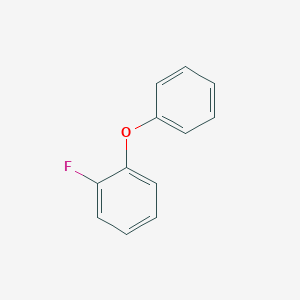
![3[N-Morpholino]propane sulfonic acid](/img/structure/B56913.png)
